molecular formula C6H9NO2 B1278328 (2,4-Dimethyl-1,3-oxazol-5-yl)methanol CAS No. 214553-55-6

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol

Cat. No.: B1278328
CAS No.: 214553-55-6
M. Wt: 127.14 g/mol
InChI Key: BFWHIILNKOBBPE-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethyl-1,3-oxazole with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (2,4-Dimethyl-1,3-oxazol-5-yl)aldehyde or (2,4-Dimethyl-1,3-oxazol-5-yl)carboxylic acid.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of various functionalized oxazole derivatives depending on the substituents used.

Scientific Research Applications

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)isoxazol-3-yl)methanol
  • (2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
  • (2,2-Dimethyl-1,3-dithiol-4-yl)methanol
  • (4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Uniqueness

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol is unique due to its specific structural features, such as the presence of both methyl groups at positions 2 and 4 of the oxazole ring and the hydroxyl group at position 5. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,4-dimethyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWHIILNKOBBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441639
Record name (2,4-dimethyl-1,3-oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214553-55-6
Record name (2,4-dimethyl-1,3-oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-oxazol-5-yl)methanol
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